molecular formula C17H14BrN3O3S2 B2377833 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide CAS No. 865175-92-4

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

Cat. No. B2377833
CAS RN: 865175-92-4
M. Wt: 452.34
InChI Key: GPZOGOJXRAWZQH-JZJYNLBNSA-N
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Description

The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide” is a complex organic molecule that contains several functional groups, including an allyl group, a sulfamoyl group, a benzothiazole group, and a bromobenzamide group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the benzothiazole group, which is an electron-deficient system with high oxidative stability and a rigid planar structure . The allyl group attached to the benzothiazole ring could potentially participate in resonance, further stabilizing the molecule .

Scientific Research Applications

Organic Synthesis and Catalysis

This compound exhibits interesting reactivity due to its conjugated system and functional groups. Researchers have explored its use as a catalyst or ligand in various organic transformations. For instance, it can participate in solvent-dependent regio- and stereo-selective reactions with 3-formylchromones, forming imines and 2-alkoxy-3-enamines with selectivity for the Z-isomer . Further studies are needed to understand the underlying mechanisms and optimize its catalytic potential.

Ionic Liquids (ILs) and Electrolytes

The compound’s sulfonate-based anions could find applications in ionic liquids (ILs). Researchers have investigated ILs containing allyl groups and sulfonate anions for their conductivity and electrochemical stability. Additionally, triflate-based ILs have shown promise as polymerization initiators for epoxy resins . These properties make them relevant for energy storage and electrochemical applications.

Fluorescent Probes for Ozone Detection

Coumarin-benzothiazole derivatives, including this compound, have been explored as fluorescent probes for detecting ozone (O3). Ozone exposure can lead to respiratory diseases, so sensitive and selective probes are crucial. The photo-induced electron transfer (PET) mechanism allows these probes to respond to ozone levels, making them valuable tools for environmental monitoring .

properties

IUPAC Name

4-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZOGOJXRAWZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

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